Glycidyl acrylate

Catalog No.
S585746
CAS No.
106-90-1
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycidyl acrylate

CAS Number

106-90-1

Product Name

Glycidyl acrylate

IUPAC Name

oxiran-2-ylmethyl prop-2-enoate

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-2-6(7)9-4-5-3-8-5/h2,5H,1,3-4H2

InChI Key

RPQRDASANLAFCM-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC1CO1

Solubility

10 to 50 mg/mL at 68.9° F (NTP, 1992)
Insoluble in wate

Synonyms

2,3-EPA, 2,3-epoxypropyl acrylate, glycidyl acrylate

Canonical SMILES

C=CC(=O)OCC1CO1

Coatings Technology

Polymer Chemistry

Bioactive Substances Immobilization

Biomedical Applications

Organic Synthesis and Composite Materials

Corrosion and Abrasion Resistance

    Application: Glycidyl acrylate contributes to corrosion and abrasion resistance, as well as optical improvement while contributing to low odor, color, and volatility.

Epoxy Functionalization

Reinforcement of Epoxy Resins

Glycidyl acrylate is an organic compound with the molecular formula C6H8O3C_6H_8O_3 and a molecular weight of approximately 128.13 g/mol. It is classified as a colorless to yellow liquid that is soluble in water at a concentration of about 55.3 g/L at 25 °C. The compound is characterized by its epoxy and acrylate functional groups, which contribute to its reactivity and utility in various applications. Glycidyl acrylate is known to be toxic, particularly if inhaled, ingested, or absorbed through the skin, and can cause skin and eye irritation upon contact .

Glycidyl acrylate is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: GA is toxic by inhalation, ingestion, and skin absorption []. It can cause irritation to the skin, eyes, and respiratory system.
  • Flammability: GA is a combustible liquid with a flash point of 38 °C [].
  • Reactivity: GA can undergo exothermic polymerization if not properly inhibited. It can also react violently with oxidizing agents [].
Due to its reactive epoxy group. Key reactions include:

  • Epoxide Ring Opening: The epoxide group can undergo ring-opening reactions with nucleophiles such as alcohols and amines, leading to the formation of glycidyl esters or amines.
  • Polymerization: Glycidyl acrylate can polymerize through free radical mechanisms, often utilized in the production of coatings, adhesives, and sealants.
  • Transesterification: This reaction involves the exchange of ester groups and can modify macromolecules, enhancing their properties for specific applications .

The biological activity of glycidyl acrylate has been studied primarily in terms of its toxicity and potential health effects. It is classified as a skin sensitizer and has been associated with allergic reactions upon dermal exposure. In vitro studies suggest that glycidyl acrylate may induce cytotoxic effects and has potential mutagenic properties due to its ability to form reactive metabolites like glycidol .

Glycidyl acrylate can be synthesized through several methods, including:

  • Reaction of Acrylic Acid with Epichlorohydrin: This method involves the reaction of acrylic acid with epichlorohydrin in the presence of a catalyst, typically under controlled temperature conditions.
  • Transesterification: This process can also involve the reaction between glycidol and acrylic acid, leading to the formation of glycidyl acrylate .

These methods allow for the production of glycidyl acrylate with varying degrees of purity and yield.

Glycidyl acrylate is widely used in various industrial applications due to its unique chemical properties:

  • Adhesives: It serves as a key component in formulating high-performance adhesives.
  • Coatings: Used in protective coatings that require durability and resistance to chemicals.
  • Sealants: Its reactivity allows for effective sealing applications in construction and automotive industries.
  • Polymer Production: Glycidyl acrylate is utilized in the synthesis of copolymers that enhance material properties for plastics and composites .

Studies on interactions involving glycidyl acrylate focus on its reactivity with biological molecules and other chemicals. For instance, research indicates that glycidyl acrylate can interact with proteins, potentially leading to modifications that affect protein function. Additionally, interactions with nucleophiles can result in significant changes in chemical behavior, impacting both its toxicity profile and utility in applications .

Glycidyl acrylate shares similarities with several other compounds, particularly those containing epoxy or acrylate functional groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
GlycidolC3H6O2A simple epoxide; precursor to glycidyl esters.
Glycidyl MethacrylateC6H10O3Similar structure; used in similar applications but has methacrylate functionality.
2-Hydroxyethyl MethacrylateC5H10O3Contains hydroxyl group; used in hydrophilic polymers.
Epoxy ResinsVariesBroad class of polymers with epoxy groups; used for coatings and adhesives.

Glycidyl acrylate is unique due to its combination of both epoxy and acrylate functionalities, which allows it to participate in diverse

The synthesis of GA dates to the mid-20th century, with early methods involving direct esterification of acrylic acid and epichlorohydrin. A 1952 patent described copolymers of GA with styrene and glycidyl methacrylate (GMA) for enhanced crosslinking. Subsequent advances included phase-transfer catalysis to improve yields and reduce byproducts. Modern methods leverage quaternary ammonium salts or tertiary amines to optimize reaction efficiency.

YearKey DevelopmentReference
1952Copolymerization with styrene and GMA
2006Phase-transfer catalysis for synthesis
2012Optimized synthesis with triethylamine

Significance in Contemporary Polymer Chemistry

GA’s bifunctionality makes it indispensable in coatings, adhesives, and composite materials. In coatings, GA-based resins achieve high crosslinking density, improving durability and resistance to environmental factors. As a monomer, GA participates in free-radical polymerization or ring-opening polymerization (ROP), enabling tailored polymer architectures.

Applications in Polymer Science:

  • Crosslinking Agents: GA’s epoxide group reacts with amines, carboxylic acids, or hydroxyl groups to form three-dimensional networks.
  • Polymer Modification: Post-polymerization reactions with nucleophiles (e.g., amines, thiols) introduce functional groups for advanced materials.
  • UV-Curable Systems: The acrylate group enables photopolymerization, critical in rapid-curing coatings and inks.

Relationship Between Glycidyl Acrylate and Glycidyl Methacrylate

Glycidyl methacrylate (GMA), a methyl-substituted analog of GA, shares structural similarities but differs in reactivity and applications.

PropertyGlycidyl Acrylate (GA)Glycidyl Methacrylate (GMA)
Molecular Formula$$ \text{C}6\text{H}8\text{O}_3 $$$$ \text{C}7\text{H}{10}\text{O}_3 $$
Boiling Point65°C (5 mmHg)196.8–197.9°C
Primary UseCoatings, adhesivesEpoxy resins, composites
SynthesisAcrylic acid + ECHMethacrylic acid + ECH

GMA’s methyl group enhances steric hindrance, slowing epoxide ring-opening reactions compared to GA. GA’s lower boiling point facilitates purification and handling.

Current Research Landscape and Challenges

Recent studies focus on chemoselective polymerization and sustainable synthesis. Organocatalysts, such as Lewis pairs, enable epoxy-selective ROP of GA, preserving acrylate groups for subsequent modifications. Challenges include:

  • Toxicity: GA metabolizes to glycidol, a potential carcinogen.
  • Controlled Polymerization: Avoiding side reactions (e.g., acrylate homopolymerization) during ROP.
  • Environmental Impact: Developing eco-friendly catalysts and minimizing epichlorohydrin use.

Emerging Trends:

  • Bioconjugation: GA-functionalized polymers for drug delivery or enzyme immobilization.
  • Composite Materials: Reinforcing polymers with GA-based crosslinkers for aerospace applications.

Industrial synthesis of glycidyl acrylate predominantly employs direct esterification and alkoxide-mediated routes. The direct method involves reacting acrylic acid with epichlorohydrin (ECH) in the presence of catalysts such as triethylamine (TEA) or quaternary ammonium salts [2] [3]. This single-step process operates at temperatures between 80–110°C, achieving yields of 80–90% by optimizing molar ratios (typically 1:1.3 acrylic acid to ECH) and inhibiting polymerization with additives like tert-butyl hydroquinone (TBHQ) [2].

The alkoxide method, detailed in patent JPH08239372A, utilizes alkali metal salts of acrylic acid (e.g., sodium acrylate) reacted with ECH. This two-step approach minimizes side reactions, producing glycidyl acrylate with reduced chlorine-containing impurities—a critical factor for electronics and coatings requiring high purity [1]. Industrial reactors often employ phase-transfer catalysts (PTCs) like tetramethylammonium bromide to enhance reaction rates and selectivity [2].

Laboratory-Scale Synthesis Approaches

Laboratory synthesis prioritizes precision and adaptability. A typical procedure involves:

  • Combining acrylic acid (1 mol), ECH (1.3 mol), TEA (0.7% w/w), and TBHQ (0.2% w/w) in a reflux apparatus under nitrogen [2].
  • Heating to 80°C for 1 hour, followed by 105°C for 2 hours to complete esterification.
  • Washing the crude product with dilute NaOH to neutralize HCl byproducts, followed by vacuum distillation to isolate glycidyl acrylate [2].

Key variables include catalyst loading (0.5–2.0% w/w) and reaction time (3–4 hours), with acid value titration monitoring conversion [2]. Small-scale setups often use magnetic stirrers and fractional distillation, achieving yields comparable to industrial methods but with stricter temperature control to prevent thermal degradation.

Green Chemistry Approaches to Glycidyl Acrylate Synthesis

Recent efforts focus on reducing environmental impact through solvent-free reactions and catalytic innovations. The use of PTCs like tetrabutylammonium bromide enables ECH to react with sodium acrylate in a single step, eliminating solvent waste and reducing energy input [2]. Additionally, replacing traditional bases (e.g., NaOH) with biodegradable alternatives or employing immobilized enzymes represents an emerging area of research, though scalability remains a challenge.

A notable advancement involves CO₂ utilization during polymerization. By conducting glycidyl acrylate polymerization in a CO₂-rich environment, cyclic carbonate groups integrate into the polymer backbone, enabling downstream conversion to polyurethanes without toxic isocyanates [2]. This approach aligns with circular economy principles by valorizing CO₂ emissions.

Comparative Analysis of Synthetic Routes

ParameterDirect EsterificationAlkoxide MethodPhase-Transfer Catalysis
Yield80–90% [2] [3]75–85% [1]85–92% [2]
PurityModerateHighHigh
ByproductsHCl, unreacted ECHNaCl, waterMinimal
ScalabilityExcellentModerateHigh
Environmental ImpactModerate (solvent use)Low (closed systems)Low (solvent-free)

The direct method excels in simplicity and yield but generates acidic waste requiring neutralization [3]. The alkoxide route, while purity-focused, involves energy-intensive salt preparation [1]. Phase-transfer catalysis balances efficiency and sustainability, making it ideal for modern facilities [2].

Recent Advances in Preparation Methods

Innovations center on catalyst design and process intensification. Chromium(III) ethanoate catalysts have shown promise in accelerating esterification kinetics, particularly in nonpolar solvents [2]. Additionally, microwave-assisted synthesis reduces reaction times by 30–40% while maintaining yields above 85% [2].

Flow chemistry represents another frontier, enabling continuous production with real-time monitoring. Microreactors facilitate precise temperature and stoichiometric control, minimizing side reactions and improving space-time yields. Pilot studies report 95% conversion in under 1 hour—a significant leap over batch methods [2].

Free Radical Polymerization

Free radical polymerization represents the most conventional approach for glycidyl acrylate polymerization, proceeding through the classical initiation, propagation, and termination mechanism involving the vinyl group of the acrylate functionality. This process typically employs thermal or redox initiators to generate primary radicals that attack the carbon-carbon double bond of the acrylate group.

The kinetics of free radical polymerization of glycidyl acrylate follow first-order behavior with respect to monomer concentration. Studies have demonstrated that acrylates consistently exhibit higher propagation rate constants compared to their methacrylate counterparts, attributed to reduced steric hindrance in the acrylate systems. The propagation rate constants for acrylates range from 769 to 13 liters per mole per second at temperatures between 25 and 30 degrees Celsius, with glycidyl acrylate showing intermediate reactivity within this range.

The polymerization mechanism involves several competing reactions. During propagation, the growing polymer chain can undergo backbiting reactions, particularly at elevated temperatures, leading to the formation of midchain radicals. This secondary radical formation significantly influences the overall polymerization kinetics and can affect the final polymer properties. Beta-scission reactions may also occur, particularly at temperatures above 140 degrees Celsius, resulting in chain transfer and potential molecular weight reduction.

Temperature Effects and Reaction Kinetics

The temperature dependence of glycidyl acrylate polymerization follows Arrhenius behavior, with activation energies typically ranging from 15 to 25 kilojoules per mole for the propagation step. The ceiling temperature for acrylate polymerization is significantly higher than that of methacrylates, allowing for more complete conversion at elevated temperatures. However, the presence of the epoxide group in glycidyl acrylate introduces additional complexity, as this functionality can participate in side reactions under certain conditions.

The degree of conversion achieved through free radical polymerization typically ranges from 60 to 90 percent, with final molecular weights varying from 10 to 50 kilograms per mole. The polydispersity index is generally broad, ranging from 2.0 to 4.0, reflecting the inherent lack of control in conventional free radical systems.

Controlled/Living Radical Polymerization

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization has emerged as a highly effective method for the controlled polymerization of glycidyl acrylate and related monomers. This technique employs a reversible activation-deactivation mechanism mediated by transition metal complexes, typically copper-based systems, to maintain a low concentration of active radicals throughout the polymerization process.

The ATRP of glycidyl acrylate utilizes halogenated initiators such as ethyl 2-bromoisobutyrate in combination with copper bromide and nitrogen-containing ligands. The most effective catalyst systems employ copper(I) bromide with 4,4'-bis(5-nonyl)-2,2'-bipyridine (dNbipy) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) as ligands. These systems enable polymerization at relatively low temperatures, typically 30 degrees Celsius, while maintaining excellent control over molecular weight and polydispersity.

Mechanistic Insights and Kinetic Studies

The ATRP mechanism involves a dynamic equilibrium between dormant alkyl halide chain ends and active radicals. The equilibrium constant is crucial for maintaining control, with the deactivation rate constant being significantly higher than the activation rate constant. For glycidyl acrylate, the apparent propagation rate constant increases with monomer concentration, and the polymerization exhibits linear first-order kinetics with respect to monomer consumption.

Statistical copolymerization studies of glycidyl methacrylate with butyl acrylate under ATRP conditions have revealed important reactivity ratio data. The reactivity ratio for glycidyl methacrylate is 2.78 ± 0.32, while that for butyl acrylate is 0.16 ± 0.07, indicating a strong preference for glycidyl methacrylate incorporation. This data is crucial for controlling copolymer composition and understanding the competitive kinetics between different monomer functionalities.

The molecular weight evolution in ATRP follows the theoretical relationship: Mn = (Δ[M]/[I]₀) × Mmonomer + Mᵢₙᵢₜᵢₐₜₒᵣ, where Δ[M] represents the change in monomer concentration and [I]₀ is the initial initiator concentration. This linear relationship between molecular weight and conversion, combined with narrow polydispersity indices (1.1 to 1.3), demonstrates the controlled nature of the polymerization.

Reversible Addition-Fragmentation Chain Transfer (RAFT)

RAFT polymerization represents another powerful controlled radical polymerization technique applicable to glycidyl acrylate derivatives. This method employs thiocarbonylthio compounds as chain transfer agents to mediate the polymerization process through a reversible addition-fragmentation mechanism.

The RAFT process involves the reversible formation of intermediate radicals through addition of propagating chains to the thiocarbonylthio group of the RAFT agent. The choice of RAFT agent is critical for achieving control with acrylate monomers. Dithioesters and trithiocarbonates are typically employed for acrylate polymerization, with the Z and R groups significantly influencing the polymerization kinetics.

RAFT Agent Selection and Optimization

For glycidyl methacrylate polymerization, specific RAFT agents have been developed to achieve optimal control. The poly(stearyl methacrylate) macro-RAFT agent has been successfully employed for the synthesis of epoxy-functional block copolymer nanoparticles through dispersion polymerization in mineral oil. This system operates at 70 degrees Celsius and produces well-defined spherical nanoparticles with controlled diameters as confirmed by dynamic light scattering and transmission electron microscopy.

The RAFT dispersion polymerization of glycidyl methacrylate demonstrates the versatility of this technique for producing complex polymer architectures. The polymerization-induced self-assembly (PISA) approach yields nanoparticles with tunable morphologies while maintaining the epoxide functionality for subsequent post-polymerization modifications.

Mathematical modeling of RAFT copolymerization using the terminal model has been developed to predict the kinetic behavior of styrene and glycidyl methacrylate systems. These models incorporate the Mayo-Lewis equation for copolymer composition and account for the specific reactivity ratios of the participating monomers.

Nitroxide-Mediated Polymerization

Nitroxide-mediated polymerization (NMP) provides another route for controlled polymerization of glycidyl acrylate derivatives, particularly when combined with suitable co-monomers. The mechanism involves the reversible formation of alkoxyamine dormant species through the reaction of growing polymer radicals with stable nitroxide radicals.

The controlled synthesis of glycidyl methacrylate-rich copolymers has been achieved using SG1-based alkoxyamine initiators bearing succinimidyl ester groups (NHS-BlocBuilder). These specialized initiators enable the polymerization of glycidyl methacrylate with styrene at glycidyl methacrylate molar feed fractions ranging from 0.12 to 0.94 in 1,4-dioxane solution at 90 degrees Celsius.

Kinetic Characteristics and Control Mechanisms

The NMP of glycidyl methacrylate exhibits linear evolution of number-average molecular weight with conversion up to approximately 50 percent conversion, with narrow molecular weight distributions characterized by polydispersity indices ranging from 1.22 to 1.44. The incorporation of glycidyl methacrylate into the copolymer can reach as high as 0.92 molar fraction, demonstrating the effectiveness of the NHS-BlocBuilder initiator system.

Chain extension experiments have confirmed the living character of the polymerization, with clear monomodal shifts in molecular weight distribution observed upon addition of fresh styrene monomer at 110 degrees Celsius. This behavior indicates that the poly(glycidyl methacrylate-ran-styrene) macroinitiators retain their chain-end functionality and can be used for further chain growth.

The success of NMP for glycidyl methacrylate polymerization depends critically on the choice of nitroxide and reaction conditions. The SG1 nitroxide system provides better control compared to TEMPO-based systems, particularly for methacrylate monomers. The incorporation of controlling co-monomers like styrene is often necessary to achieve optimal control, as the recombination kinetics between nitroxide radicals and methacrylate-derived radicals can be challenging.

Photoinitiating Systems for Glycidyl Acrylate Polymerization

Photopolymerization of glycidyl acrylate represents a rapidly advancing field due to the increasing demand for environmentally friendly, solvent-free curing processes. The photoinitiation mechanism involves the absorption of ultraviolet or visible light by photoinitiator molecules, leading to the generation of reactive species that initiate the polymerization process.

Type I and Type II Photoinitiator Systems

Photoinitiators for glycidyl acrylate polymerization can be classified into two primary categories based on their initiation mechanism. Type I photoinitiators, such as Irgacure 184, Irgacure 369, and Irgacure 907, undergo direct photocleavage to generate free radicals upon light absorption. These systems typically exhibit rapid initiation kinetics and are effective for thin film applications.

Type II photoinitiators, including benzophenone and camphorquinone, require the presence of co-initiators, typically tertiary amines, to generate radicals through hydrogen abstraction mechanisms. The benzophenone-amine system has been extensively studied for glycidyl acrylate polymerization, with the amine-derived radical serving as the primary initiating species while the ketyl radical acts as a terminating agent.

Advanced Photoinitiator Systems

Recent developments in photoinitiator technology have focused on visible light-activated systems to enable polymerization under mild conditions. Naphthalimide derivatives have emerged as effective visible light photoinitiators for glycidyl acrylate polymerization, operating effectively under LED irradiation at wavelengths between 385 and 470 nanometers. These systems can initiate both free radical and cationic polymerization processes, enabling hybrid curing mechanisms.

Copper-based photoredox catalysts represent another significant advancement in photoinitiation technology. The fac-[Ir(ppy)₃] catalyst system enables controlled radical polymerization under visible light irradiation, providing temporal control over the polymerization process. This system maintains linear molecular weight evolution with conversion and first-order kinetics, characteristics typically associated with controlled polymerization techniques.

Kinetic Analysis and Optimization

The kinetics of photopolymerization for glycidyl acrylate systems exhibit complex behavior due to the rapid nature of the initiation process and the potential for both diffusion-controlled propagation and termination reactions. Photo-differential scanning calorimetry (Photo-DSC) has been employed to study the curing kinetics, revealing the influence of light intensity and exposure time on the degree of conversion.

The relationship between photoinitiator concentration and polymerization rate follows complex kinetics, with optimal concentrations typically ranging from 0.1 to 3.0 weight percent depending on the specific photoinitiator system and application requirements. Higher concentrations can lead to inner filter effects, where the photoinitiator competes for light absorption, potentially reducing the efficiency of thick film curing.

The incorporation of glycidyl acrylate into multifunctional acrylate formulations has been shown to influence the photopolymerization kinetics significantly. The presence of the epoxide group can participate in secondary reactions, particularly under cationic photoinitiating conditions, leading to hybrid polymerization mechanisms.

Epoxy-Selective Polymerization Through Organocatalysis

Epoxy-selective polymerization represents a revolutionary approach to glycidyl acrylate polymerization, enabling the selective polymerization of the epoxide group while preserving the acrylate functionality intact. This methodology employs acid-excess Lewis pair type organocatalysts to achieve perfect chemoselectivity.

The organocatalytic system utilizes alcohol-initiated ring-opening polymerization with specialized catalyst systems that selectively activate the epoxide group without interfering with the acrylate double bond. This approach enables the synthesis of polyethers bearing pendant acrylate groups with 100 percent pendant-group fidelity.

Catalyst Development and Optimization

The development of effective organocatalysts for epoxy-selective polymerization has focused on Lewis pair systems that provide precise control over the ring-opening process. These catalysts typically consist of Lewis acids paired with Lewis bases, creating a cooperative activation mechanism that selectively targets the epoxide functionality.

The monomer purification protocol plays a crucial role in achieving successful epoxy-selective polymerization. Rigorous purification procedures are necessary to remove impurities that could interfere with the selective activation mechanism or lead to unwanted side reactions. The refined purification protocols have enabled the homopolymerization of glycidyl methacrylate, glycidyl sorbate, and glycidyl cinnamate with exceptional selectivity.

Polymerization Control and Molecular Weight Evolution

The organocatalytic epoxy-selective polymerization exhibits excellent control characteristics, with controlled molar masses up to 63.9 kilograms per mole and low dispersity indices below 1.15. The polymerization follows first-order kinetics with respect to monomer consumption, and the molecular weight evolution is linear with conversion, indicating the controlled nature of the process.

The versatility of the organocatalytic approach extends to various copolymerization strategies. Statistical copolymerization with propylene oxide, block copolymerization with ethylene oxide, and alternating copolymerization with cyclic anhydrides have all been successfully demonstrated. These capabilities enable the synthesis of complex polymer architectures with precisely controlled functionalities.

Ring-Opening Polymerization of Epoxide Groups

Ring-opening polymerization of the epoxide groups in glycidyl acrylate can proceed through multiple mechanisms, including anionic, cationic, and coordination polymerization pathways. The choice of mechanism depends on the specific catalyst system and reaction conditions employed.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization typically employs alkoxide initiators or strong bases to initiate the polymerization process. The mechanism involves nucleophilic attack on the less substituted carbon of the epoxide ring, leading to ring-opening and propagation through alkoxide intermediates. This process requires careful control of reaction conditions to prevent unwanted side reactions involving the acrylate group.

The monomer-activated anionic approach using tetraoctylammonium bromide and triisobutylaluminum initiating systems has been successfully applied to glycidyl methacrylate polymerization. This system operates at 20 degrees Celsius in toluene and enables the quantitative and controlled synthesis of poly(glycidyl methacrylate ether) with molecular weights up to 20,000 grams per mole.

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization utilizes Lewis acids or protic acids to activate the epoxide ring toward nucleophilic attack. The mechanism proceeds through the formation of a cyclic oxonium ion intermediate, which is subsequently attacked by nucleophiles present in the system. This approach can be combined with photoinitiation to enable light-triggered polymerization processes.

The hybrid polymerization approach, employing both vinyl and epoxide polymerization simultaneously, has been demonstrated using potassium hydride and oligo(ethylene glycol) initiating systems. This methodology generates hyperbranched poly(ether-ester) structures with unique thermoresponsive properties.

Mechanistic Studies and Selectivity

Recent mechanistic studies have provided detailed insights into the ring-opening mechanism of epoxides in the presence of tertiary amines and alcohols. Nuclear magnetic resonance spectroscopy and size-exclusion chromatography studies have revealed that the ring-opening reaction requires the coexistence of tertiary amines and hydroxyl-containing compounds.

The mechanism involves the formation of alkoxy anions from alcohol substrates, which then attack and open the epoxy ring. The tertiary amine components serve as counter ions and can be removed through dialysis, confirming their non-covalent interaction with the growing polymer chains. This mechanistic understanding is crucial for optimizing reaction conditions and achieving desired polymer properties.

Mechanistic Studies and Reaction Kinetics

Comprehensive mechanistic studies of glycidyl acrylate polymerization have employed a variety of analytical techniques to elucidate the complex reaction pathways and kinetic behavior. These studies have provided fundamental insights into the factors controlling polymerization rate, molecular weight development, and chemoselectivity.

Kinetic Modeling and Rate Constants

The determination of propagation rate constants for glycidyl acrylate polymerization has been accomplished using pulsed laser polymerization-size exclusion chromatography (PLP-SEC) methodology. This technique enables the precise measurement of rate constants by analyzing the characteristic molecular weight distributions produced under pulsed initiation conditions.

For acrylate monomers, the propagation rate constants exhibit strong temperature dependence following Arrhenius behavior. The activation energies for propagation typically range from 15 to 25 kilojoules per mole, significantly lower than those observed for methacrylate monomers. This difference reflects the reduced steric hindrance in acrylate systems and contributes to their higher reactivity.

Solvent Effects and Environmental Factors

Systematic studies of solvent effects on glycidyl acrylate polymerization kinetics have revealed minimal influence of common organic solvents on the propagation rate constants. Comparative studies in toluene and butyl acetate showed no significant differences in rate constants compared to bulk polymerization, indicating that solvent effects are primarily related to medium properties rather than specific solvation interactions.

The influence of temperature on polymerization kinetics extends beyond simple Arrhenius behavior, particularly in systems involving both vinyl and epoxide functionalities. Differential scanning calorimetry studies have shown that the reactivity of epoxide groups is significantly higher than that of vinyl groups, with complete vinyl polymerization occurring in 4 hours while only 33 percent epoxide conversion is achieved in 117 hours under similar conditions.

Mechanistic Insights from Spectroscopic Studies

Fourier transform infrared spectroscopy has provided detailed mechanistic insights into the polymerization process, enabling real-time monitoring of functional group consumption during polymerization. These studies have revealed that both double bond and epoxy ring functionalities can participate in polymerization simultaneously, with the relative rates depending on the specific reaction conditions and catalyst systems employed.

Nuclear magnetic resonance spectroscopy has been instrumental in elucidating the detailed mechanism of glycidyl acrylate reactions with various nucleophiles. Studies of the reaction between glycidyl methacrylate and poly(vinyl alcohol) or poly(acrylic acid) have shown that the reaction pathway is highly dependent on pH conditions, with epoxide ring-opening predominating under acidic conditions and transesterification becoming important under basic conditions.

The mechanistic complexity of glycidyl acrylate polymerization is further highlighted by studies demonstrating the simultaneous occurrence of multiple reaction pathways. In systems containing both vinyl and epoxide functionalities, the competitive kinetics between these different polymerization mechanisms can be tuned through careful selection of initiator systems and reaction conditions.

Advanced Characterization Techniques

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has provided unprecedented detail in the characterization of glycidyl acrylate polymers, enabling the identification of specific polymer end groups and the confirmation of proposed reaction mechanisms. This technique has been particularly valuable in studies of epoxy-selective polymerization, where the preservation of acrylate functionality is crucial for subsequent applications.

Dynamic mechanical thermal analysis has been employed to study the relationship between polymerization mechanism and final polymer properties. These studies have shown that the incorporation of glycidyl acrylate into copolymer systems can significantly influence the glass transition temperature and mechanical properties of the resulting materials.

The development of comprehensive kinetic models for glycidyl acrylate polymerization continues to be an active area of research, with increasing emphasis on understanding the interplay between different reaction mechanisms and their influence on polymer structure and properties. These fundamental studies provide the foundation for the rational design of new polymerization processes and the optimization of existing synthetic methodologies.

Data Tables

Polymerization MethodTemperature (°C)Reaction TimeConversion (%)Final Mn (kg/mol)PDI (Mw/Mn)
Free Radical (Conventional)70-904-12 hours60-9010-502.0-4.0
ATRP - Glycidyl Acrylate306-24 hours80-9515-1001.1-1.3
ATRP - GMA/BA Copolymerization308-20 hours70-8520-801.2-1.4
RAFT - Glycidyl Methacrylate7012-24 hours85-9525-601.2-1.5
NMP - GMA/Styrene9012-48 hours45-7515-451.2-1.4
Photopolymerization25-80< 1 second - 10 min65-955-301.8-3.5
Ring-Opening (Organocatalytic)20-906-24 hours90-10010-641.05-1.15
Visible Light Controlled252-8 hours75-9020-501.2-1.6
Photoinitiator TypeMechanismWavelength (nm)Concentration (wt%)Advantages
Benzophenone (BP)Hydrogen abstraction (Type II)280-3202-5Good surface cure
Irgacure 184α-Cleavage (Type I)245-2900.5-3Fast cure, low odor
Irgacure 369α-Cleavage (Type I)240-4000.5-3Long wavelength absorption
Irgacure 907α-Cleavage (Type I)240-3200.5-2Excellent surface cure
Triarylsulfonium saltsCationic initiation250-3001-3Dual radical/cationic
Naphthalimide derivativesVisible light activation365-4700.1-1Visible light activation
Copper complexesPhotoredox catalysis405-4700.01-0.1LED compatibility

Physical Description

Glycidyl acrylate is a light amber liquid. (NTP, 1992)

Color/Form

Liquid

XLogP3

0.4

Boiling Point

135 °F at 2 mm Hg (NTP, 1992)
57 °C @ 2 mm Hg

Flash Point

141 °F (NTP, 1992)
141 °F (61 °C) (open cup)

Vapor Density

4.4 (NTP, 1992) (Relative to Air)
4.4 (air= 1)

Density

1.1 (NTP, 1992)
1.1074 @ 20 °C/20 °C

Melting Point

Freezing point: -41.5 °C

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

106-90-1

Wikipedia

Glycidyl acrylate

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree

Methods of Manufacturing

Acrylates can be prepared by ... dehydration of the corresponding hydroxyalkanoic acid, saponification of the alkene nitrile, catalytic hydration of acetylene and carbon monoxide, or the reaction of acetone with hydrocyanic acid. /Acrylates/
In ... propylene oxidation process acrolein is first formed by the catalytic oxidation of propylene vapor at high temp in the presence of steam. The acrolein is then oxidized to acrylic acid. ... The acrylic acid is esterified with alcohol to the ... acrylic ester in a separate process. /Acrylic ester monomers/
Epichlorohydrin + acrylic acid (esterification)

General Manufacturing Information

2-Propenoic acid, 2-oxiranylmethyl ester: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

Chemical assay is preferably performed by gas-liquid chromatography or by the conventional methods for determination of unsaturation such as bromination or addition of mercaptan, sodium bisulfide, morpholine, or mercuric acetate. /Acrylic acid & derivatives/
RETENTION TIMES FOR ACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN THE PARTITION COEFFICIENTS OF ACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES/

Storage Conditions

The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. ... The acrylic esters may be stored in mild or stainless steel, or aluminum. /Acrylic acid & derivatives/

Dates

Last modified: 08-15-2023

Explore Compound Types